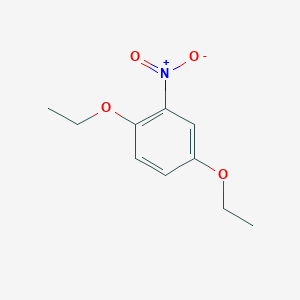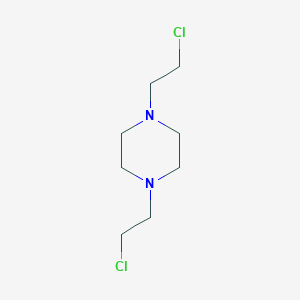
1,4-Bis(2-chloroethyl)piperazine
Vue d'ensemble
Description
“1,4-Bis(2-chloroethyl)piperazine” is an organic compound with the molecular formula C8H16Cl2N2 . It is a colorless or yellow liquid with an irritating odor . This compound is primarily used as a pesticide, especially for controlling pests in crops .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1,4-Bis(2-chloroethyl)piperazine”, has been investigated in various studies . One common method involves the application of DABCO (1,4-diazabicyclo[2.2.2]octane) in the synthesis of piperazine derivatives via C–N bond cleavage .
Molecular Structure Analysis
The molecular structure of “1,4-Bis(2-chloroethyl)piperazine” consists of a piperazine ring substituted at the 1 and 4 positions with 2-chloroethyl groups . The molecular weight of this compound is 211.13 .
Physical And Chemical Properties Analysis
“1,4-Bis(2-chloroethyl)piperazine” is a solid or liquid compound with a density of 1.132g/cm3 . It has a boiling point of 288.4ºC at 760mmHg . The vapor pressure of this compound is 0.00234mmHg at 25°C .
Applications De Recherche Scientifique
Application in Synthesis of Piperazines
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods of Application or Experimental Procedures : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes : The synthesis of piperazine derivatives has been successful using the mentioned methods .
Application in Metal-Organic Frameworks
- Specific Scientific Field : Inorganic Chemistry
- Summary of the Application : Piperazine derived ligands and their metal complexes have shown applications in different fields like antimicrobial, antioxidant, antihistaminic, anticancer, DNA binding and protein binding, catalyst in ring opening polymerization (ROP), etc .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : Metal-organic framework derived from piperazine based ligands has been reported in the literature .
Application in Synthesis of Pharmaceutical Intermediates
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “1,4-Bis(2-chloroethyl)piperazine” is used in the synthesis of piperazine pharmaceutical intermediates .
- Methods of Application or Experimental Procedures : The synthesis involves a reaction of diethanolamine with thionyl chloride to yield bis (2-chloroethyl)methylamine hydrochloride. This compound then undergoes a reaction with 3-chloroaniline to yield 1- (3-chlorophenyl)piperazine hydrochloride. Finally, 1- (3-chlorophenyl)piperazine hydrochloride undergoes a reaction with 1-bromo-3-chloropropane to yield 1- (3-chlorophenyl)-4- (3-chloropropane)piperazine hydrochloride .
Application in Synthesis of Pharmaceutical Intermediates
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “1,4-Bis(2-chloroethyl)piperazine” is used in the synthesis of piperazine pharmaceutical intermediates .
- Methods of Application or Experimental Procedures : The synthesis involves a reaction of diethanolamine with thionyl chloride to yield bis (2-chloroethyl)methylamine hydrochloride. This compound then undergoes a reaction with 3-chloroaniline to yield 1- (3-chlorophenyl)piperazine hydrochloride. Finally, 1- (3-chlorophenyl)piperazine hydrochloride undergoes a reaction with 1-bromo-3-chloropropane to yield 1- (3-chlorophenyl)-4- (3-chloropropane)piperazine hydrochloride .
Application in Synthesis of Thieno[2,3-b]pyridine Derivatives
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : “1,4-Bis(2-chloroethyl)piperazine” is used in the synthesis of Thieno[2,3-b]pyridine derivatives, which have diverse pharmacological activities, including anticancer, anti-viral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activity .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : Thieno[2,3-b]pyridine derivatives synthesized using “1,4-Bis(2-chloroethyl)piperazine” have shown diverse pharmacological activities .
Safety And Hazards
“1,4-Bis(2-chloroethyl)piperazine” is classified as a hazardous compound according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid getting this compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be stored in a dry and well-ventilated place, and handled and stored under nitrogen to protect from moisture .
Propriétés
IUPAC Name |
1,4-bis(2-chloroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFYIYQIGQYIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143567 | |
| Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-chloroethyl)piperazine | |
CAS RN |
1009-85-4 | |
| Record name | 1,4-Bis(2-chloroethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



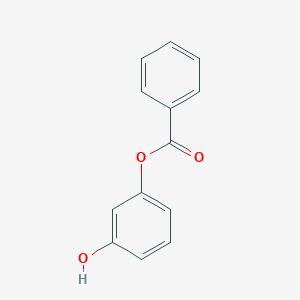

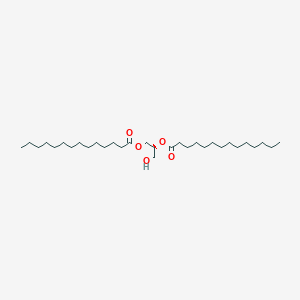


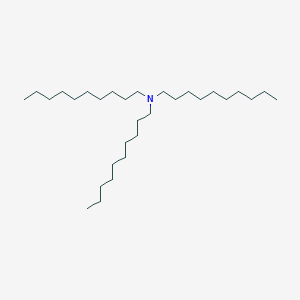
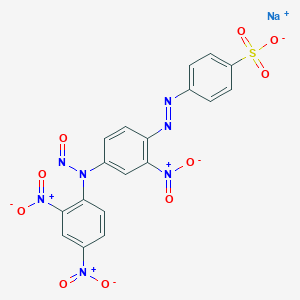
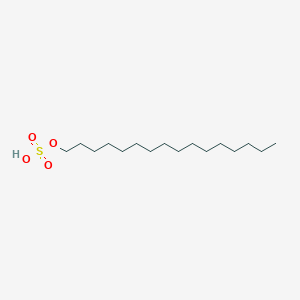


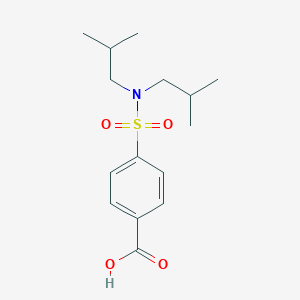

![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
